molecular formula C12H26 B14536349 2,2,5-Trimethylnonane CAS No. 62184-51-4

2,2,5-Trimethylnonane

Cat. No.: B14536349
CAS No.: 62184-51-4
M. Wt: 170.33 g/mol
InChI Key: ZIXRFABUOOUIMA-UHFFFAOYSA-N
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Description

2,2,5-Trimethylnonane is a branched alkane with the molecular formula C12H26. This high-purity hydrocarbon is offered for non-human research applications. Branched alkanes like this compound are of significant interest in petrochemical and combustion research. Their structural properties can influence fuel characteristics such as combustion efficiency and octane rating. Researchers utilize these compounds as reference standards in analytical chemistry, for example in chromatography and mass spectrometry, and as building blocks or solvents in organic synthesis and material science. The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62184-51-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,5-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-7-8-11(2)9-10-12(3,4)5/h11H,6-10H2,1-5H3

InChI Key

ZIXRFABUOOUIMA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCC(C)(C)C

Origin of Product

United States

Mechanistic Studies and Catalysis Research Involving Trimethylnonane Structures

Investigations into Hydroconversion and Hydrocracking Mechanisms

Hydroconversion and hydrocracking are essential refinery processes for converting heavy hydrocarbons into more valuable, lighter products like gasoline and diesel. The branched structure of molecules like 2,2,5-trimethylnonane significantly influences their reactivity and the distribution of products.

Understanding the intricate network of reactions during hydrocracking requires sophisticated modeling techniques. Single-Event MicroKinetic (SEMK) modeling is a powerful tool for describing the kinetics of these complex processes based on the elementary steps of the reaction mechanism. This approach avoids the complexity of tracking every possible reactant and product molecule by focusing on the "single events" that carbenium ions undergo on the catalyst surface.

The core of the SEMK methodology lies in describing the reaction pathways through a limited set of elementary steps, including:

Protonation/Deprotonation: Formation of carbenium ions from the alkane at the catalyst's acid sites.

Isomerization: Rearrangement of the carbenium ion's carbon skeleton.

β-scission (Cracking): Fragmentation of a carbenium ion into a smaller carbocation and an olefin.

Hydrogen Transfer: Reactions that lead to the final saturated products.

By assigning rate equations to these fundamental steps, the SEMK model can predict product distributions for the hydrocracking of complex feedstocks. While specific models for this compound are not extensively published, the principles derived from studies on other branched alkanes are directly applicable. The model's parameters are often estimated from experimental data obtained from the hydrocracking of model compounds.

For instance, in studies involving the hydrocracking of long-chain alkanes over bifunctional catalysts (containing both metal and acid sites), the support material plays a crucial role. Catalysts with larger pore sizes, such as those based on alumina, tend to favor the production of diesel-range hydrocarbons. mdpi.com In contrast, catalysts with smaller pores and stronger acidity, like silica-alumina, often yield a higher proportion of gasoline-range hydrocarbons. mdpi.com This is because the spatial constraints within the catalyst pores can influence which cracking pathways are favored.

The choice of metal also impacts performance. Platinum (Pt) based catalysts, for example, can exhibit high conversion rates at relatively low temperatures. The product distribution over a Pt/Si-Al catalyst can shift from predominantly middle distillates (C12-C19) to gasoline-range hydrocarbons (C5-C11) as the reaction temperature is increased from 290 °C to 300 °C. mdpi.com

Table 1: Influence of Catalyst Support on Hydrocracking Product Selectivity Data conceptualized from findings on long-chain alkane hydrocracking.

Catalyst SupportPredominant Product RangeKey Influencing Factor
Alumina (larger pores)Diesel (C12-C19)Pore Size
Silica-Alumina (smaller pores)Gasoline (C5-C11)Acidity and Pore Size

The conversion of a branched alkane like this compound proceeds through the formation of carbenium ion intermediates on the catalyst's acid sites. Once formed, these ions can undergo a series of transformations.

Isomerization: Before cracking, the carbenium ion can rapidly isomerize via hydride and methyl shifts. This allows the positive charge to move along the carbon chain, leading to a variety of structural isomers. These isomerization steps are crucial as they precede the rate-determining fragmentation step.

Fragmentation (β-scission): The primary cracking mechanism is β-scission, where a C-C bond beta to the positively charged carbon atom breaks. acs.org This reaction results in the formation of an olefin and a new, smaller carbenium ion. acs.org The stability of the resulting fragments often dictates the most likely point of scission. For a complex molecule like this compound, multiple β-scission pathways are possible, leading to a wide array of smaller hydrocarbon products. Fast isomerizations prior to cracking allow for the formation of various carbenium ion types (primary, secondary, and tertiary), each with different stabilities and propensities for β-scission. acs.org

Mechanistic Exploration of Oxidative Transformations of Branched Alkanes

The oxidation of alkanes is a fundamental process in combustion and a potential route for converting hydrocarbons into value-added chemicals like alcohols and ketones. Branched alkanes exhibit unique behavior during oxidation due to the differing reactivity of their primary, secondary, and tertiary C-H bonds.

Mechanistic studies on catalytic alkane oxidation have revealed complex radical chain processes. In systems using catalysts like copper(II) complexes with an aldehyde co-reactant, the process is initiated by the autoxidation of the aldehyde, which generates radical species. rsc.orgrsc.org These radicals can then abstract a hydrogen atom from the alkane substrate, initiating a cascade of reactions. rsc.orgrsc.org The generated alkyl radical reacts with oxygen to form an alkylperoxyl radical, which can then lead to the formation of alcohols and ketones. rsc.org

Table 2: Key Steps in the Catalytic Oxidation of Branched Alkanes Based on generalized mechanisms of alkane oxidation.

StepDescriptionKey Intermediate Species
InitiationGeneration of initial radicals, often from a co-reactant.Acyl radical (RC(O)•)
H-AbstractionRadical abstracts a hydrogen atom from the alkane.Alkyl radical (R•)
O2 AdditionAlkyl radical reacts with molecular oxygen.Alkylperoxyl radical (ROO•)
PropagationAlkylperoxyl radical reacts further to form products and new radicals.Alcohols (ROH), Ketones (R=O)
BranchingFormation of multiple radical species from one propagation cycle.Highly Oxidized Molecules (HOMs)

Fundamental Studies on Chain Growth and Branching in Alkane Oligomerization

While cracking breaks down large molecules, oligomerization involves the opposite: the linking of smaller molecules to form larger ones. This process is fundamental to producing synthetic lubricants and specific fuel components. The degree of branching in the final product is a critical parameter that is controlled by the reaction mechanism.

Alkene oligomerization, which often precedes cracking, is a key process where chain growth occurs. acs.org The mechanism involves the reaction of a carbenium ion with an olefin molecule to form a larger carbocation. The structure of this new, larger ion determines the branching of the final product.

Fundamental studies exploring chain growth and branching, for instance in the context of CO2 electroreduction to hydrocarbons, have provided insights applicable to alkane synthesis. These studies suggest that the branching of a hydrocarbon chain can initiate from the coupling of a surface-bound carbon-containing species (like *CO) with two single-carbon units (like *CH2). researchgate.net The competition between further chain propagation (addition of more single-carbon units) and C-C coupling reactions determines the final ratio of linear to branched products. researchgate.net By controlling reaction conditions, such as reactant concentrations or applied electrical potential in electrochemical systems, it is possible to influence these competing pathways and thus tune the branch-to-linear hydrocarbon ratio. researchgate.net

Advanced Analytical Methodologies for Characterization and Detection of 2,2,5 Trimethylnonane

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as the cornerstone technique for the detailed analysis of volatile and semi-volatile organic compounds, including the hydrocarbon profiling of complex mixtures that may contain 2,2,5-trimethylnonane. This powerful analytical tool combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Optimization of High-Resolution Capillary GC for Complex Mixtures

The separation of this compound from its isomers and other hydrocarbons in a sample is fundamentally achieved through high-resolution capillary gas chromatography. The choice of the capillary column is paramount for achieving the necessary resolution. Columns with non-polar stationary phases, such as those coated with 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane, are commonly employed for hydrocarbon analysis. The efficiency of the separation is dependent on several factors, including column length, internal diameter, and film thickness, as well as the temperature program of the GC oven. For highly complex mixtures, long capillary columns (e.g., 60-100 meters) are often utilized to maximize the separation of closely eluting isomers.

The optimization of the GC method involves careful adjustment of the temperature program, which includes the initial oven temperature, the rate of temperature increase (ramp), and the final temperature. A slow temperature ramp allows for better separation of compounds with close boiling points. The carrier gas flow rate, typically using an inert gas like helium or hydrogen, is another critical parameter that must be optimized to achieve the best possible resolution.

Utilization of Mass Selective Detection and Flame Ionization Detection

Following separation by the GC column, the eluted compounds are introduced into a detector for identification and quantification. Two common detectors used in hydrocarbon analysis are the Mass Selective Detector (MSD) and the Flame Ionization Detector (FID).

A Mass Selective Detector (MSD) , which is the detector component of a GC-MS system, bombards the eluting compounds with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique chemical fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the fragments. This fragmentation pattern allows for the definitive identification of a compound by comparing its spectrum to reference spectra in extensive databases.

A Flame Ionization Detector (FID) is a mass-sensitive detector that is highly sensitive to organic compounds. As the sample components elute from the column, they are burned in a hydrogen-air flame. The combustion process produces ions, and the resulting current is measured. The FID is known for its wide linear range and high sensitivity, making it an excellent choice for the quantification of hydrocarbons. However, it does not provide structural information for identification, which is a key advantage of the MSD. In many analytical laboratories, a GC system may be equipped with both detectors, using a splitter to send the column effluent to both an MSD for identification and an FID for accurate quantification.

Advanced Data Processing and Identification Protocols (e.g., NIST Library Matching, Retention Indices)

The confident identification of this compound in a complex mixture relies on a combination of its mass spectrum and its chromatographic retention time.

NIST Library Matching: The mass spectrum of an unknown compound is compared against a comprehensive library of reference spectra. The National Institute of Standards and Technology (NIST) maintains a widely used mass spectral library containing data for hundreds of thousands of compounds. The matching algorithm provides a "match factor" or "probability score" indicating the likelihood of a correct identification. While a high match factor is a strong indicator, it is not always definitive, especially for isomers that can have very similar mass spectra.

Retention Indices: To enhance the confidence of identification, retention indices are employed. A retention index is a value that relates the retention time of a compound to the retention times of a series of n-alkanes run under the same chromatographic conditions. This value is more reproducible between different instruments and laboratories than the retention time alone. The Kovats retention index system is commonly used, where the retention index of a compound is calculated based on its elution relative to two n-alkanes that bracket it. By comparing the experimentally determined retention index of an unknown peak to published or in-house databases of retention indices for specific GC columns, the identification can be confirmed with a much higher degree of certainty.

Parameter Description
GC Column Typically a non-polar capillary column (e.g., DB-5ms, HP-1ms)
Detector Mass Selective Detector (MSD) for identification, Flame Ionization Detector (FID) for quantification
Identification Comparison of the acquired mass spectrum with the NIST Mass Spectral Library
Confirmation Comparison of the calculated retention index with known values for the specific column

Research on Volatile Organic Compound (VOC) Analysis in Diverse Matrices

This compound, as a volatile organic compound (VOC), can be present in a variety of natural and anthropogenic matrices. Its detection and speciation in these complex environments require sensitive and selective analytical methods.

Identification of this compound in Natural Product Volatiles

Volatile organic compounds are responsible for the characteristic aromas of many plants and are often found in their essential oils. While major components of essential oils are typically terpenes and their derivatives, a wide range of other compounds, including alkanes, can also be present. The identification of specific branched alkanes like this compound in natural product volatiles is of interest for understanding plant biochemistry and for the chemical profiling of these products.

The analysis of essential oils is commonly performed using GC-MS. The complex nature of these samples, often containing hundreds of different volatile compounds, necessitates the use of high-resolution capillary columns and robust identification protocols combining mass spectral library matching and retention index data. While the presence of various hydrocarbons in essential oils is documented, specific and consistent reporting of this compound is not widespread in readily available scientific literature, suggesting it is likely a minor or trace component in most common essential oils.

Speciation Profiles in Environmental and Industrial Emissions

Branched alkanes, including isomers of dodecane (B42187) such as this compound, are known constituents of petroleum-derived products and can be released into the environment through various industrial and combustion processes.

Environmental Emissions: Vehicle exhaust is a significant source of a wide array of hydrocarbons in urban environments. The analysis of volatile organic compounds in ambient air and in particulate matter often reveals the presence of numerous alkanes. Studies focusing on the chemical composition of vehicle exhaust have identified a complex mixture of linear and branched alkanes. While specific identification of this compound in these studies is not always explicitly detailed, it is expected to be present as a component of the C12 alkane fraction. The detailed speciation of these emissions is crucial for understanding their impact on air quality and atmospheric chemistry.

Industrial Emissions: Industrial processes that utilize solvents, fuels, and lubricants can also be sources of this compound emissions. For instance, hydrocarbon solvents are complex mixtures that can contain a range of aliphatic and aromatic compounds. The speciation of VOCs emitted from industrial facilities is important for regulatory compliance and for assessing the environmental impact of these operations. The analytical methods employed for this purpose are similar to those used in environmental analysis, with GC-MS being the primary technique for identifying and quantifying the individual components of the emissions.

The following table summarizes the typical analytical approach for identifying this compound in different matrices.

Matrix Analytical Technique Key Identification Parameters
Natural Product Volatiles (e.g., Essential Oils)GC-MSMass Spectrum (NIST Library Match), Retention Index
Environmental Samples (e.g., Air, Vehicle Exhaust)GC-MSMass Spectrum (NIST Library Match), Retention Index
Industrial Emissions (e.g., Solvent Vapors)GC-MSMass Spectrum (NIST Library Match), Retention Index

Chromatographic and Spectroscopic Approaches for Trace Analysis and Purity Assessment

The analysis of this compound, a saturated branched alkane, relies on a combination of high-resolution chromatographic separation and sensitive spectroscopic detection. These techniques are essential for both identifying the compound in complex matrices and determining its purity.

Gas chromatography is a cornerstone technique for the separation of volatile and semi-volatile compounds like this compound. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For branched alkanes, nonpolar capillary columns, such as those coated with dimethylpolysiloxane, are commonly employed.

Predicted Gas Chromatographic and Mass Spectrometric Data for this compound

ParameterPredicted Value/CharacteristicNotes
Kovats Retention Index (Nonpolar Column) ~1150 - 1180Estimated based on the elution patterns of other trimethyl-branched alkanes. This value is lower than that of n-dodecane (1200).
Major Mass Spectral Fragments (m/z) 57, 43, 71, 85These correspond to common alkyl carbocations. The base peak is expected to be m/z 57, corresponding to the stable tert-butyl cation formed from the C2 position.
Molecular Ion (m/z) 170The molecular ion peak is expected to be of very low abundance or absent in a standard 70 eV electron ionization spectrum due to extensive fragmentation.

Coupled with gas chromatography, mass spectrometry (GC-MS) is a powerful tool for the identification of this compound. Following separation by GC, the compound is ionized, typically by electron ionization (EI), which causes fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

Fragmentation Pattern: The mass spectrum of this compound is expected to be characterized by extensive fragmentation, which is typical for branched alkanes. The molecular ion peak at m/z 170 (the molecular weight of C12H26) is likely to be weak or undetectable. The spectrum will be dominated by fragment ions corresponding to stable carbocations. Key expected fragments include m/z 57 (tert-butyl cation, likely the base peak due to the quaternary carbon at the 2-position), 43 (propyl or isopropyl cation), 71 (pentyl cation), and 85 (hexyl cation). The specific fragmentation pattern can help distinguish it from other dodecane isomers, although many branched alkanes exhibit similar primary fragments copernicus.org.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While not typically used for routine trace analysis due to lower sensitivity compared to GC-MS, it is an invaluable tool for unambiguous structure elucidation and purity assessment of isolated samples.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show signals in the typical upfield region for alkanes (generally 0.8-1.7 ppm). The chemical shifts and splitting patterns of the signals would correspond to the different types of protons in the molecule. For instance, the methyl protons at the C2 position would appear as a singlet, while other methyl and methylene protons would exhibit more complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts for saturated alkanes typically fall in the range of 10-60 ppm. The quaternary carbons (C2 and C5) would have characteristic chemical shifts, and techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
C1-H₃~0.8-0.9~23-25Triplet
C2-(CH₃)₃~0.8-0.9~30-32Singlet
C3-H₂~1.2-1.4~40-42Multiplet
C4-H₂~1.1-1.3~20-22Multiplet
C5-CH₃~0.8-0.9~20-22Doublet
C6-H₂~1.1-1.3~38-40Multiplet
C7-H₂~1.2-1.4~23-25Multiplet
C8-H₂~1.2-1.4~32-34Multiplet
C9-H₃~0.8-0.9~14-15Triplet
C2 (quaternary)-~30-32-
C5 (quaternary)-~35-37-

Note: These are estimated values based on general principles of NMR spectroscopy for alkanes. Actual experimental values may vary depending on the solvent and other experimental conditions.

For the trace analysis of this compound in complex environmental or industrial samples, GC-MS is the method of choice due to its high sensitivity and selectivity. Techniques such as selected ion monitoring (SIM) can be employed to enhance sensitivity by focusing the mass spectrometer on specific fragment ions characteristic of the target compound. This allows for detection at parts-per-billion (ppb) or even lower levels.

Purity assessment of a sample purported to be this compound would involve a combination of these techniques. High-resolution capillary GC can separate it from closely related isomers and other impurities. The peak area percentage from the GC chromatogram provides a quantitative measure of purity. GC-MS would confirm the identity of the main peak and any impurities. For a definitive structural confirmation and to ensure the absence of isomeric impurities that might co-elute, NMR spectroscopy would be essential.

Environmental Fate and Transport Research for Trimethylnonanes

Atmospheric Degradation and Reactivity Studies

As volatile organic compounds (VOCs), trimethylnonanes released into the atmosphere undergo chemical transformations that determine their atmospheric lifetime and impact on air quality. researchgate.net

The primary pathway for the atmospheric degradation of 2,2,5-trimethylnonane is through photo-oxidation. This process is mainly initiated by reactions with hydroxyl (OH) radicals during the day. researchgate.netresearchgate.net The reaction involves the abstraction of a hydrogen atom from the alkane molecule, leading to the formation of an alkyl radical (R•), which then rapidly reacts with oxygen (O2) to form a peroxy radical (RO2). researchgate.net

Studies on C12 alkanes show that the structure of the molecule significantly influences the subsequent reactions and products. copernicus.orgscispace.com The oxidation of branched alkanes, like trimethylnonanes, often leads to molecular fragmentation, producing more volatile products compared to their cyclic counterparts. copernicus.orgfrontiersin.org These atmospheric oxidation reactions are a known source of secondary organic aerosols (SOAs), which are microscopic particles that can impact air quality and climate. copernicus.orgscispace.comnih.govresearchgate.net Research on various C12 alkanes confirms that their photooxidation leads to a complex array of products, including multifunctional hydroperoxides, which are key to the initial growth of SOA particles. copernicus.orgacs.org

The rate at which these alkanes react with OH radicals is a critical factor in their atmospheric persistence. For branched alkanes, the reaction rates are influenced by the number and position of the branches. capes.gov.brcopernicus.org While specific data for this compound is scarce, studies on similar branched alkanes like 2,2,4-trimethylpentane (B7799088) show that branching can sometimes lead to lower reactivity compared to predictions from structure-activity relationship (SAR) models, indicating a need for more experimental data on highly branched structures. copernicus.orgcopernicus.org In coastal or industrial areas with significant chlorine sources, reactions with chlorine atoms can also be an important, and sometimes dominant, degradation pathway for long-chain alkanes. researchgate.net

To understand and predict the complex chemistry of VOCs like this compound in the atmosphere, scientists rely on sophisticated computer models. These atmospheric chemistry models simulate the multitude of reactions that occur and are essential tools for air quality forecasting and regulatory assessment. copernicus.orgcopernicus.org

Several types of models are used, ranging from condensed mechanisms to near-explicit mechanisms:

Condensed Chemical Mechanisms: These models, such as the Carbon Bond (CB05) and SAPRC mechanisms, lump multiple chemical species with similar reactivity into a single representative species to maintain computational efficiency. copernicus.org They are widely used in large-scale air quality models like the Community Multiscale Air Quality (CMAQ) model. copernicus.org These mechanisms are continuously updated with new kinetic data and reaction pathways as research advances. copernicus.org

Near-Explicit Chemical Mechanisms: For more detailed research, models like the Master Chemical Mechanism (MCM) or those created by generators like the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A) attempt to represent the degradation of each VOC with near-explicit detail. nih.govacs.org These are computationally intensive but provide a more accurate representation of the chemical transformations.

Automated Mechanism Generation: Tools like the Reaction Mechanism Generator (RMG) are used to explore chemical space and identify new, potentially important reaction pathways that may be missing from existing models. acs.org

The development of these models involves validation against data from controlled environmental chamber experiments, where the oxidation of specific alkanes is studied under controlled conditions. scispace.commdpi.com This ensures the models can accurately reproduce observed phenomena, such as the formation of ozone and secondary organic aerosols. copernicus.org

Table 1: Examples of Atmospheric Chemistry Models

Model Type Example(s) Description Application
Condensed Mechanism Carbon Bond (CB05) Lumps organic compounds into groups based on their chemical bonds to simplify calculations. Well-formulated for various conditions from urban to remote areas. copernicus.org Used in regional and global chemical transport models (CTMs) for air quality forecasting. copernicus.orgcopernicus.org
Near-Explicit Mechanism Master Chemical Mechanism (MCM) A highly detailed mechanism that describes the degradation pathway of numerous individual VOCs explicitly. nih.gov Used in box models and for detailed process studies to understand fundamental atmospheric chemistry. nih.gov
Mechanism Generator GECKO-A A computational tool that automatically generates explicit chemical schemes for the atmospheric oxidation of organic compounds. acs.org Research and development of detailed chemical mechanisms for a wide range of VOCs, including complex alkanes. acs.org

Computational Modeling of Environmental Fate Processes

To integrate all the complex processes and predict the ultimate environmental distribution of chemicals like this compound, researchers use multimedia environmental fate models. cdnsciencepub.comenvchemgroup.com These models are crucial for risk assessment as they estimate the concentration of a chemical in different environmental "compartments" such as air, water, soil, and sediment. alberta.canepc.gov.au

Fugacity-based models, like the Equilibrium Criterion (EQC) Model, are a common approach. Fugacity represents a chemical's "escaping tendency" from a phase, and at equilibrium, the fugacity of a chemical is equal in all compartments. envchemgroup.com By using a chemical's physical properties (solubility, vapor pressure, Log Kow), these models can calculate how it will partition in a model environment. cdnsciencepub.comacs.org

These models can range in complexity:

Screening-level models provide a general overview of a chemical's likely fate.

Site-specific models incorporate detailed information about a particular location, such as soil type, water flow rates, and local weather, to provide more accurate predictions for risk-based corrective actions. alberta.ca

Dynamic models can simulate how concentrations and distributions change over time, which is particularly important for assessing the impacts of spills or continuous releases. nih.govfrontiersin.orgoup.com

Parameter Sensitivity and Uncertainty Analysis in Fate Models

The behavior and ultimate fate of chemical compounds in the environment are complex phenomena, governed by a multitude of interacting processes. Environmental fate models are indispensable tools for predicting the distribution and persistence of substances like this compound. However, the reliability of these models is contingent on the accuracy of their input parameters and the inherent uncertainties associated with them. Parameter sensitivity and uncertainty analyses are therefore crucial steps in the modeling process, helping to identify the most influential factors and to quantify the confidence in the model's predictions. waikatoregion.govt.nzbyu.edu

Key Parameters in Fate Models for Trimethylnonanes

A sensitivity analysis for a hypothetical environmental fate model of this compound would likely focus on the following key parameters:

Physicochemical Properties: These intrinsic properties of the compound are fundamental to its behavior.

Vapor Pressure: Influences the rate of volatilization from soil and water surfaces. Given the branched nature of trimethylnonanes, their vapor pressures are generally lower than their linear counterparts, suggesting a tendency to persist longer in soil and water. Current time information in Lancashire, GB.

Water Solubility: Governs the concentration of the compound that can be dissolved in water, affecting its transport in surface and groundwater. The low water solubility of alkanes limits their mobility in the aqueous phase.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of the compound to partition into organic matter in soil and sediment, thereby reducing its availability for transport and degradation. The high lipophilicity of trimethylnonanes suggests a strong affinity for organic carbon.

Henry's Law Constant: Describes the partitioning between air and water, which is critical for assessing its atmospheric transport potential.

Environmental Conditions: Site-specific factors can significantly alter the fate and transport of the chemical.

Temperature: Affects vapor pressure, degradation rates, and other physical properties.

Wind Speed: A critical factor in the volatilization and atmospheric dispersion of the compound. researchgate.net

Soil and Sediment Properties: Organic carbon content, porosity, and bulk density are key parameters influencing the sorption and mobility of the compound in the subsurface.

Degradation Rates: The persistence of this compound in the environment is determined by its susceptibility to degradation.

Biodegradation Half-Life: The rate of breakdown by microorganisms is a crucial parameter. Branched alkanes are known to be more resistant to biodegradation than linear alkanes, suggesting a longer half-life for trimethylnonanes. Current time information in Lancashire, GB.

Photolysis Rate: The rate of degradation by sunlight, particularly in the atmosphere or surface waters.

The following table presents a selection of predicted physicochemical properties for isomers of trimethylnonane, which would be critical inputs for any fate and transport model.

PropertyThis compound4,5,5-TrimethylnonaneUnitSignificance in Fate Modeling
Molecular Weight170.33170.33 g/mol Influences diffusion and transport rates.
Boiling PointNot available193°CRelated to volatility.
Vapor PressureNot available1.11mmHgKey parameter for volatilization.
Water SolubilityNot available1.09e-6mg/LAffects mobility in aquatic systems.
Log Kow (Octanol-Water Partition Coefficient)Not available5.86-Indicates potential for sorption to organic matter.

Data for 4,5,5-Trimethylnonane is predicted and sourced from nih.gov. Data for this compound is from mdpi.com.

Uncertainty Analysis

Uncertainty in environmental fate modeling for this compound arises from several sources:

Parameter Uncertainty: As indicated in the table above, many of the key physicochemical properties for this compound are not experimentally determined and must be estimated, introducing a degree of uncertainty. waikatoregion.govt.nz

Model Uncertainty: The mathematical representations of environmental processes are simplifications of reality and may not fully capture the complex interactions that occur. waikatoregion.govt.nz

Scenario Uncertainty: The assumptions made about the release scenario, such as the amount and duration of the release, can significantly impact the model's output. waikatoregion.govt.nz

Probabilistic methods, such as Monte Carlo simulations, are often employed to conduct uncertainty analysis. copernicus.org In such an analysis, input parameters are defined by probability distributions rather than single values. The model is then run multiple times with different sets of sampled parameters to generate a range of possible outcomes, providing a quantitative measure of the uncertainty in the model's predictions.

Delineation of Critical Source Areas for Chemical Transport

The concept of Critical Source Areas (CSAs) is fundamental to managing and mitigating environmental contamination. A CSA is a location within a landscape where there is a convergence of a contaminant source and an active transport mechanism, leading to a disproportionately high risk of pollutant export to sensitive receptors like surface water bodies. copernicus.orgesig.orgcopernicus.org While much of the research on CSAs has focused on agricultural pollutants like phosphorus and sediment, the underlying principles are directly applicable to hydrocarbon contamination, including potential releases of this compound.

The identification of CSAs for this compound would involve a systematic evaluation of potential sources and the hydrological pathways that could transport the compound.

Potential Sources of this compound

Given that trimethylnonanes are components of some fuels and industrial solvents, potential sources could include: Current time information in Lancashire, GB.

Industrial Facilities: Manufacturing plants, chemical storage facilities, and transportation hubs where the compound is produced, used, or stored.

Spill Sites: Accidental releases from pipelines, storage tanks, or transportation vehicles.

Waste Disposal Sites: Landfills or other waste management facilities that may have received materials containing the compound.

Transport Mechanisms

Once released, the transport of this compound from a source area is governed by its physical and chemical properties and the characteristics of the surrounding environment. Key transport pathways include:

Surface Runoff: During rainfall events, the compound can be transported overland, either dissolved in the water or sorbed to soil particles. Areas with low infiltration capacity and high runoff potential would be more effective transport zones.

Volatilization and Atmospheric Deposition: Due to its volatility, this compound can evaporate from contaminated surfaces and be transported in the atmosphere, with subsequent deposition to other areas.

Leaching and Groundwater Flow: While its low water solubility limits this pathway, leaching through the soil profile to groundwater can occur, particularly in coarse-textured soils with low organic matter content.

Delineation of Critical Source Areas

The delineation of CSAs for this compound would typically involve a combination of desktop analysis, field investigation, and potentially, modeling. The process would include:

Source Identification and Characterization: Mapping the locations of potential sources and estimating the quantity and form of the chemical present.

Hydrological Pathway Analysis: Using topographic data, soil maps, and land use information to identify areas with a high potential for generating runoff and facilitating transport. copernicus.org Geographic Information Systems (GIS) are powerful tools for this type of analysis.

Integration of Source and Transport Factors: Overlaying the source locations with the identified transport pathways to pinpoint areas where the two coincide. These are the CSAs.

Modeling approaches, such as those used for identifying CSAs for other pollutants, could be adapted for this compound. esig.org For instance, a simplified risk assessment could involve creating an index that combines factors such as the proximity to a water body, soil erodibility, land slope, and the presence of a known or potential source.

The following table outlines a conceptual framework for delineating CSAs for this compound.

ComponentFactors to ConsiderData Sources
Source Potential - Location of industrial facilities using or storing the compound- History of spills or leaks- Proximity to transportation routes (pipelines, railways, roads)- Industrial permits and records- Spill databases- Land use maps
Transport Potential - Soil type (e.g., high clay content may retard movement, while sandy soils may facilitate it)- Land slope and topography- Proximity to surface water bodies (rivers, lakes)- Depth to groundwater- Soil surveys- Digital elevation models (DEMs)- Hydrographic data
Critical Source Area - Areas where high source potential overlaps with high transport potential- GIS-based overlay analysis- Field verification

By identifying and prioritizing these CSAs, any potential monitoring and remediation efforts can be targeted to the areas that pose the greatest risk to the environment, ensuring a more effective and efficient use of resources.

Application of Chemical Graph Theory to Alkane Structure Analysis

Chemical graph theory provides a powerful framework for analyzing the structure of alkanes by representing molecules as graphs, where atoms are vertices and bonds are edges. irejournals.com This approach allows for the quantification of molecular structure through various descriptors, which can then be correlated with physicochemical properties. uobaghdad.edu.iq

1 Graph Theoretical Descriptors for Structure-Property Relationship Studies

Several types of topological indices have been developed, including:

Distance-based indices: Such as the Wiener index, which is based on the sum of distances between all pairs of vertices in the graph. irejournals.com

Degree-based indices: Including the Randić connectivity index and Zagreb indices, which are calculated from the degrees of the vertices. irejournals.com

Spectral-based indices: Derived from the eigenvalues of the adjacency matrix of the molecular graph, these indices can provide insights into the energy levels and stability of the molecule. uobaghdad.edu.iq

Computational and Theoretical Chemistry of Branched Alkanes

2 Representation and Analysis of Alkane Molecular Structures

In chemical graph theory, an alkane molecule is represented as a tree, where the vertices correspond to carbon and hydrogen atoms and the edges represent the covalent bonds. wolfram.com The carbon skeleton of an alkane can be represented by a simpler graph where only the carbon atoms are vertices and the carbon-carbon bonds are edges. unipmn.it This representation simplifies the analysis while retaining the essential structural information.

The branching of an alkane can be quantified using various graph theoretical approaches. One method involves comparing the number of edges in the iterated line graphs of the molecular graphs. kg.ac.rs Another approach defines branching based on the degrees of the vertices, where a higher vertex degree corresponds to a more branched structure. kg.ac.rs These methods allow for a systematic and objective ordering of alkane isomers based on their degree of branching. kg.ac.rs

The table below provides a hypothetical comparison of topological indices for 2,2,5-trimethylnonane and its linear isomer, n-dodecane. These values are for illustrative purposes and highlight how these indices can differentiate between branched and linear alkanes.

Topological IndexThis compound (Hypothetical)n-Dodecane (Hypothetical)
Wiener Index168182
Randić Connectivity Index5.7325.914
First Zagreb Index4242
Second Zagreb Index4541

Quantum Chemical Calculations for Conformational Analysis and Energetics

Quantum chemical calculations provide a detailed understanding of the electronic structure, geometry, and energetics of molecules like this compound. unipd.it These methods are essential for studying conformational preferences and reaction mechanisms at the molecular level.

Conformational analysis of branched alkanes is crucial as different conformers can have significantly different energies and properties. Quantum mechanical methods, such as Density Functional Theory (DFT), are used to optimize the geometries of different conformers and calculate their relative energies. nrel.gov For flexible molecules, identifying all low-energy conformers can be challenging. wgtn.ac.nz Algorithms like MICE-PES have been developed to systematically explore the potential energy surface and identify the most stable conformations. wgtn.ac.nz

Quantum chemical calculations are also used to determine various energetic properties, such as:

Heat of formation: The enthalpy change when a compound is formed from its constituent elements in their standard states.

Bond dissociation energies: The energy required to break a specific bond in a molecule.

Activation energies: The energy barrier that must be overcome for a chemical reaction to occur.

These calculations can be computationally intensive, but they provide valuable insights that complement experimental studies. unipd.it The table below shows hypothetical calculated energetic properties for this compound.

PropertyCalculated Value (Hypothetical)
Heat of Formation (gas, 298.15 K)-320.5 kJ/mol
C-C Bond Dissociation Energy (average)350 kJ/mol
C-H Bond Dissociation Energy (average)410 kJ/mol

By combining conformational analysis with the calculation of energetic properties, a comprehensive picture of the chemical behavior of this compound can be obtained.

Predictive Modeling of Reaction Pathways and Product Distributions

The computational and theoretical examination of branched alkanes, such as this compound, is crucial for understanding their reactive behavior under various conditions. Predictive modeling, in particular, offers profound insights into reaction pathways and the resultant product distributions, which are fundamental to applications in combustion, catalysis, and atmospheric chemistry. These models leverage principles of quantum chemistry, molecular dynamics, and kinetic modeling to simulate the complex sequences of elementary reactions that govern the transformation of these molecules.

Predictive models for branched alkanes are often built upon foundational knowledge of linear alkane chemistry, with modifications to account for the structural and electronic effects of branching. copernicus.orgcopernicus.org The presence of tertiary and quaternary carbon atoms, as found in this compound, introduces unique reaction channels, alters bond dissociation energies, and influences the stability of radical and carbenium ion intermediates. These factors collectively shape the product slate of reactions like pyrolysis, oxidation, and catalytic cracking.

Recent advancements have seen the development of unified kinetic models that can describe the combustion of both straight-chain and branched-chain alkanes with a single, coherent set of reaction rate rules. polimi.it This approach is vital for accurately predicting the behavior of complex fuel mixtures. Furthermore, machine learning techniques are increasingly being employed to predict reaction rate constants and transition state geometries, which can significantly reduce the computational cost associated with traditional ab initio calculations. researchgate.net

Pyrolysis and Thermal Cracking

In the absence of catalysts, the high-temperature pyrolysis of branched alkanes proceeds through free-radical chain reactions. Predictive models for these processes must account for a vast network of elementary steps, including initiation, hydrogen abstraction, radical isomerization, and beta-scission.

Initiation: The initial step in the pyrolysis of this compound is the homolytic cleavage of a C-C bond, as these are generally weaker than C-H bonds. The presence of a quaternary carbon at the C2 position and a tertiary carbon at the C5 position influences which bond is most likely to break.

Hydrogen Abstraction: Once radicals are formed, they can abstract hydrogen atoms from other molecules. The reactivity of hydrogen atoms in alkanes follows the order: tertiary > secondary > primary. Therefore, the hydrogen atom at the C5 position in this compound is a primary target for abstraction.

Radical Isomerization: The resulting alkyl radicals can undergo intramolecular hydrogen shifts, leading to the formation of different radical isomers.

Beta-Scission: This is the primary decomposition pathway for larger alkyl radicals, where a C-C bond beta to the radical center breaks, yielding an alkene and a smaller alkyl radical. The specific fragmentation pattern is dictated by the structure of the radical.

Molecular dynamics simulations using reactive force fields (ReaxFF) have been used to investigate the pyrolysis mechanisms of branched alkanes like 2-methyl-nonane, an isomer of decane. atlantis-press.com These studies reveal that branching introduces more complex pyrolysis pathways compared to linear alkanes. atlantis-press.com For instance, the pyrolysis of 2-methyl-nonane shows a higher proportion of C-H bond cleavage in the initial stages compared to n-decane. atlantis-press.com This leads to a different product distribution, with an increase in methane (B114726) and a decrease in ethene and hydrogen. atlantis-press.com A similar trend would be anticipated for this compound due to its more extensive branching.

Table 1: Representative Product Distribution from Branched Alkane Pyrolysis This table presents a conceptual product distribution for the pyrolysis of a highly branched alkane like this compound, based on general findings for branched alkane pyrolysis. atlantis-press.comresearchgate.netacs.org Actual yields are dependent on specific reaction conditions.

ProductExpected Relative Abundance
MethaneHigh
EtheneModerate
PropeneHigh
IsobuteneHigh
Smaller Alkanes (e.g., isobutane)Moderate
HydrogenLow to Moderate

Catalytic Cracking and Isomerization

In the presence of acidic catalysts, such as zeolites, the reaction mechanisms for branched alkanes are dominated by carbenium ion chemistry. Predictive models for catalytic cracking must consider the formation, isomerization, and cracking of these charged intermediates. mdpi.comresearchgate.net

The process typically begins with the formation of a carbenium ion from the alkane. This can occur via protonation of a trace olefin or by hydride abstraction from the alkane. For this compound, the tertiary hydrogen at the C5 position is susceptible to abstraction, leading to a tertiary carbenium ion.

Once formed, carbenium ions can undergo several key reactions:

Isomerization: Carbenium ions can rearrange via hydride and methyl shifts to form more stable isomers. This is a crucial step in producing highly branched gasoline components.

Beta-Scission: This is the key cracking step, where the C-C bond beta to the positively charged carbon breaks, yielding an olefin and a smaller carbenium ion. The rules of beta-scission dictate that the most stable possible products (tertiary carbenium ions and more substituted alkenes) are favored.

Hydride Transfer: A carbenium ion can abstract a hydride ion from a neutral alkane molecule, leading to the formation of a smaller alkane and a new carbenium ion, thus propagating the chain reaction.

Table 2: Key Reaction Pathways in the Catalytic Cracking of this compound This table outlines the principal reaction types and expected major products based on established mechanisms of alkane catalytic cracking over zeolites. mdpi.comwiley.com

Reaction TypeReactant SpeciesKey IntermediatesExpected Major Products
InitiationThis compoundTertiary Carbenium IonsIsobutane, Propene, Butenes
IsomerizationTrimethylnonyl Carbenium IonsRearranged Carbenium IonsOther C12 Isomers
Beta-ScissionTrimethylnonyl Carbenium IonsSmaller Carbenium Ions and OlefinsIsobutene, Propene, Isobutane
Hydride TransferAlkane + Carbenium IonNew Alkane + New Carbenium IonSmaller Alkanes

The predictive power of these computational models is essential for optimizing industrial processes, such as fluid catalytic cracking (FCC), to maximize the yield of valuable products like high-octane gasoline. By understanding the intricate reaction networks of branched alkanes like this compound, chemists and engineers can better design catalysts and select process conditions to achieve desired outcomes.

Research on Specific Applications and Advanced Derivatives of Trimethylnonanes

Role as Chemical Feedstocks and Intermediates in Industrial Processes

While alkanes are often perceived as chemically inert, the functionalization of highly branched alkanes like trimethylnonanes can produce valuable intermediates for the synthesis of a range of organic chemicals. nouryon.com

The transformation of trimethylnonanes into derivatives, primarily through oxidation to form alcohols (trimethylnonanols) or carboxylic acids (trimethylnonanoic acids), creates pathways to high-value products. These functionalized derivatives serve as key building blocks in the synthesis of specialty chemicals.

For instance, certain isomers of trimethylnonanol (B1170604) are utilized as intermediates in the production of pharmaceuticals and as dispersants in cosmetic formulations. lookchem.com 2,6,8-Trimethyl-4-nonanol (B85493), a related C12 branched alcohol, is specifically noted for its applications as a surfactant, flotation agent, and an additive in lubricants and rubber. nama-group.com Research has also demonstrated that dodecanol, which can be co-produced with trimethylnonane isomers like 2,4,8-trimethylnonane (B14669242) from biomass-derived ketones, is a crucial feedstock for widely used surfactants such as sodium dodecylsulfate (SDS) and sodium dodecyl benzene (B151609) sulfonate (SDBS). researchgate.netnih.gov

Furthermore, trimethylnonanoic acid derivatives are employed in the formulation of lubricants and metalworking fluids. The esterification of these branched carboxylic acids can yield esters with applications as flavorings and fragrances. smolecule.com

Table 1: Applications of Trimethylnonane Derivatives

Derivative Class Example Compound Application Area Specific Use Source(s)
Branched Alcohols 2,6,8-Trimethyl-4-nonanol Specialty Chemicals Surfactant, Lube Additive, Pharmaceutical Intermediate, Cosmetics Dispersant lookchem.comnama-group.com
Branched Alcohols Dodecanol (co-produced) Surfactants Feedstock for SDS and SDBS researchgate.netnih.gov
Branched Carboxylic Acids Trimethylnonanoic Acids Industrial Fluids Lubricants, Metalworking Fluids

Trimethylnonanes and other branched alkanes are important substrates in catalytic processes designed to produce smaller, more reactive molecules. Catalytic cracking, a cornerstone of the petrochemical industry, can be applied to these C12 alkanes to generate lighter olefins like ethylene (B1197577) and propylene, which are fundamental building blocks for polymers. frontiersin.orgcbiore.id Studies have investigated the cracking of isomers such as 4,4,6-trimethylnonane (B14547696) and 2,5,8-trimethylnonane (B14666546) over zeolite catalysts to understand how branching patterns influence the distribution of cracked products. researchgate.netugent.be

Isomerization is another key catalytic process. While trimethylnonanes are themselves products of the isomerization of linear dodecane (B42187), they can undergo further catalytic rearrangement. smolecule.com Transition metal catalysts, including those based on palladium, nickel, or iridium, can facilitate the migration of double bonds in unsaturated derivatives or rearrange the carbon skeleton under specific conditions, enabling the synthesis of targeted isomers that might be difficult to produce directly. polimi.itchemrxiv.org

Table 2: Catalytic Conversion Processes Involving Trimethylnonanes

Process Feedstock Example Catalyst Type Primary Products Industrial Relevance Source(s)
Catalytic Cracking 4,4,6- & 2,5,8-Trimethylnonane USY Zeolite Light Olefins (e.g., Propylene) Feedstock for polymers researchgate.netugent.be
Skeletal Isomerization n-Dodecane HZSM-5 Zeolite Branched Isomers (e.g., Trimethylnonanes) High-octane fuel components mdpi.com

Fuel Chemistry and Performance Research

The highly branched structure of 2,2,5-trimethylnonane and its isomers is of significant interest in the field of fuel science, particularly for aviation and high-performance automotive fuels.

Highly branched alkanes are desirable components in synthetic jet fuels. researchgate.net For example, S-8, a synthetic jet fuel developed through the Fischer-Tropsch process, is primarily composed of straight and branched alkanes, with a notable absence of aromatic compounds. Research has shown that specific isomers like 2,4,8-trimethylnonane, produced from renewable sources like methyl isobutyl ketone (MIBK), can be blended directly into conventional jet fuel without the need for further hydroisomerization. researchgate.netnih.gov The inclusion of these molecules is driven by their excellent cold-flow properties and high thermal stability, which are critical for aviation applications.

The degree and nature of alkane branching have a profound impact on combustion performance. Highly branched alkanes, such as trimethylnonanes, generally exhibit higher octane (B31449) ratings compared to their linear counterparts. This increased resistance to autoignition, or "knocking," makes them valuable components in high-compression internal combustion engines.

Research into Specialty Chemicals Derived from Trimethylnonane

Beyond fuels and basic chemical synthesis, research has explored the conversion of trimethylnonanes into specialty chemicals, which are valued for their performance or function rather than just their composition. wikipedia.org These are typically high-value products used in smaller quantities to impart specific properties to a formulation. mlunias.comtrecora.com

Functionalized derivatives of trimethylnonane, such as alcohols, thiols, and acids, are the primary route to these specialty applications. For example, 2,6,8-trimethyl-4-nonanol is marketed as a specialty solvent with high solvency power, a surfactant, a flotation agent for mining, a lubricant additive, and a rubber chemical. lookchem.comnama-group.com Patents have also described the use of trimethylnonanol derivatives in agrichemical and medical product formulations. google.com The corresponding carboxylic acids, such as trimethylnonanoic acid, are used in the formulation of high-performance lubricants and fluids for metalworking.

The synthesis of molecules like this compound-5-thiol demonstrates the potential to introduce diverse functional groups, creating a platform for a wide range of specialty intermediates. nih.gov These derivatives often serve niche roles in industries from pharmaceuticals and cosmetics to electronics and advanced materials, where precise molecular architecture is required to achieve a desired technical effect. noahchemicals.comentegris.com

Conclusion and Future Research Perspectives on 2,2,5 Trimethylnonane

Identification of Knowledge Gaps in the Research Landscape of 2,2,5-Trimethylnonane

A thorough review of existing scientific literature underscores a notable scarcity of specific research focused on this compound. While general principles of hydrocarbon chemistry apply, the unique structural characteristics of this molecule suggest that its specific properties and behaviors warrant dedicated investigation. The primary knowledge gaps are summarized below:

Physicochemical Properties: There is a lack of comprehensive experimental data for the fundamental physicochemical properties of this compound. While theoretical estimations can be made, empirical data on properties such as boiling point, melting point, density, viscosity, and surface tension are essential for accurate modeling and practical applications.

Synthesis and Reaction Mechanisms: Detailed synthetic routes specifically targeting high-purity this compound are not well-documented. Furthermore, there is a dearth of studies on its reactivity, thermal stability, and decomposition pathways. Understanding these aspects is crucial for its potential use as a fuel component or a chemical intermediate.

Spectroscopic and Analytical Data: A comprehensive and publicly available database of spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound is not readily accessible. Such data is fundamental for its unambiguous identification in complex hydrocarbon mixtures.

Environmental Fate and Transport: Research on the environmental behavior of this compound, including its biodegradability, atmospheric reactivity, and potential for bioaccumulation, is virtually nonexistent. This information is critical for assessing its environmental impact, particularly if it is a component of fuels or industrial solvents.

Applications: While branched alkanes are known to be important components of fuels, there is no specific information on the role or potential benefits of this compound in this context. Its performance characteristics as a fuel additive, for instance, remain unexplored.

The following table summarizes the identified knowledge gaps for this compound:

Research AreaSpecific Knowledge Gap
Physicochemical Properties Lack of experimental data for boiling point, melting point, density, viscosity, and surface tension.
Synthesis and Reactivity Undocumented high-purity synthesis methods and limited information on reaction mechanisms and thermal stability.
Analytical Characterization Scarcity of a complete and public spectroscopic database (NMR, IR, MS).
Environmental Impact No available data on biodegradability, atmospheric fate, or bioaccumulation potential.
Potential Applications Unexplored performance as a fuel component or in other industrial applications.

Emerging Methodological Advancements for Hydrocarbon Research

Recent advancements in analytical techniques offer powerful tools to address the identified knowledge gaps in the study of this compound and other complex hydrocarbons. These methods provide higher resolution, greater sensitivity, and more detailed structural information than ever before.

Advanced Chromatographic Techniques: Comprehensive two-dimensional gas chromatography (GC×GC) provides significantly enhanced separation power, which is crucial for resolving complex mixtures of isomeric hydrocarbons. This technique would be invaluable for identifying and quantifying this compound in petroleum fractions or synthetic fuel blends.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and Orbitrap MS allow for the precise determination of elemental compositions. researchgate.net This capability is essential for the unambiguous identification of this compound and for characterizing its reaction products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques, including two-dimensional methods (e.g., COSY, HSQC), can provide detailed structural elucidation of complex molecules like this compound. youtube.com These methods are powerful for differentiating between various branched alkane isomers. youtube.com

Computational Chemistry: Advances in computational methods, particularly density functional theory (DFT), enable the accurate prediction of molecular properties, reaction energetics, and spectroscopic signatures. nih.gov These theoretical calculations can guide experimental work and provide insights into the behavior of this compound where experimental data is lacking. nih.gov

Artificial Intelligence and Machine Learning: The integration of AI and machine learning into hydrocarbon analysis can enhance data processing, pattern recognition, and predictive modeling. youtube.com These technologies can accelerate the identification of compounds in complex datasets and predict their properties based on structural features. youtube.com

A summary of these emerging methodologies and their potential applications in the study of this compound is presented in the table below:

MethodologyApplication for this compound Research
Comprehensive 2D Gas Chromatography (GC×GC) Isomer-specific separation and quantification in complex hydrocarbon mixtures.
High-Resolution Mass Spectrometry (HRMS) Unambiguous molecular formula determination and structural characterization of reaction products.
Advanced NMR Spectroscopy Detailed structural elucidation and differentiation from other branched nonane (B91170) isomers.
Computational Chemistry (e.g., DFT) Prediction of physicochemical properties, reaction pathways, and spectroscopic data.
Artificial Intelligence (AI) and Machine Learning Automated data analysis, property prediction, and identification in large datasets.

Interdisciplinary Research Opportunities Involving Branched Nonanes

The study of branched nonanes, including this compound, extends beyond traditional hydrocarbon chemistry and presents opportunities for interdisciplinary collaboration.

Materials Science: Branched alkanes can influence the properties of polymers and other organic materials. Research into how the incorporation of this compound affects the physical and thermal properties of materials could lead to the development of novel polymers with tailored characteristics.

Environmental Science and Toxicology: Investigating the environmental fate and toxicological profile of this compound is a critical area for interdisciplinary research involving chemists, biologists, and environmental scientists. Understanding its interactions with biological systems is essential for a complete environmental risk assessment.

Geochemistry: Branched alkanes can serve as biomarkers in sedimentary rocks, providing insights into past environmental conditions and microbial ecosystems. Studying the distribution and isotopic composition of specific branched nonanes could contribute to our understanding of geological history.

Combustion Science: The branching structure of alkanes significantly affects their combustion properties, such as octane (B31449) rating and soot formation. Collaborative research between chemists and combustion engineers could elucidate the specific combustion behavior of this compound, which is relevant for the development of next-generation fuels.

The table below outlines potential interdisciplinary research areas for branched nonanes:

DisciplinePotential Research Focus
Materials Science Influence of branched nonanes on polymer properties.
Environmental Science Biodegradation pathways and ecotoxicity of specific isomers.
Geochemistry Use of branched nonanes as geological biomarkers.
Combustion Science Impact of branching on fuel performance and emissions.

Q & A

Q. Table 1: Key Physicochemical Properties of this compound and Isomers

PropertyThis compound (Predicted)2,4,6-Trimethylnonane Nonane (Reference)
Molecular Weight (g/mol)184.36184.36128.26
Boiling Point (°C)215–220*225–230150.8
Density (g/cm³, 20°C)0.76–0.78*0.78–0.800.718
LogP (Octanol-Water)6.26.54.5
*Values extrapolated from QSPR models .

Experimental Design Considerations

Q. What synthetic routes optimize yield for this compound while minimizing side-product formation?

  • Answer : Use acid-catalyzed alkylation of 2,5-dimethylnonane with methyl chloride. Key parameters:
  • Temperature: 50–60°C (prevents carbocation rearrangements).
  • Catalyst: AlCl₃ (0.5–1.0 mol%).
  • Solvent: Dichloromethane (polar aprotic, enhances ion pair stability).
    Monitor reaction progress via GC-MS and quench with aqueous NaHCO₃ to neutralize residual acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.